

Sophoraflavanone H: A Technical Review and Background

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sophoraflavanone H

Cat. No.: B1496117

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoraflavanone H is a novel prenylated flavonoid characterized by a unique hybrid structure that combines a 2,3-diaryl-2,3-dihydrobenzofuran moiety with a flavanone ring system.^{[1][2]} Isolated from the roots of *Sophora moorcroftiana*, a plant used in traditional medicine, this compound and its analogues have emerged as promising candidates for antimicrobial and antitumor drug development.^{[1][2][3]} While research on **Sophoraflavanone H** is still in its nascent stages, its complex architecture and biosynthetic relationship to other bioactive sophoraflavanones suggest a significant therapeutic potential.

This technical guide provides a comprehensive review of the available literature on **Sophoraflavanone H**. Due to the limited biological data currently available for **Sophoraflavanone H**, this guide also incorporates a detailed overview of the closely related and extensively studied analogue, Sophoraflavanone G, to provide a valuable comparative framework and suggest potential avenues for future research.

Sophoraflavanone H: Core Concepts

Chemical Structure and Synthesis

Sophoraflavanone H is a polyphenol with a complex stereochemistry.^{[1][2]} The total synthesis of **Sophoraflavanone H** has been successfully achieved, a critical step that not only confirmed

its absolute configuration but also provides a means to produce the compound for further biological evaluation.[1][2] The synthetic route involves key steps such as a Rh-catalyzed asymmetric C-H insertion reaction and a selective oxy-Michael reaction to construct the dihydrobenzofuran and flavanone rings, respectively.[1][2]

Biological Activity (Preliminary)

Initial investigations into the biological activities of a range of prenylflavanones, including **Sophoraflavanone H**, have demonstrated tumor-specific cytotoxic activity.[4] However, detailed quantitative data and mechanistic studies for **Sophoraflavanone H** are not yet available in the public domain.

A Comparative Analysis: The Well-Characterized Analogue, Sophoraflavanone G

To provide a more substantial resource for researchers, this section details the biological activities and mechanisms of action of Sophoraflavanone G, a structurally similar and extensively studied sophoraflavanone. Sophoraflavanone G is also a prenylated flavonoid isolated from plants of the Sophora genus, such as *Sophora flavescens* and *Sophora alopecuroides*. [5][6]

Antimicrobial Activity of Sophoraflavanone G

Sophoraflavanone G exhibits potent antibacterial activity against a range of pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA) and oral bacteria.[7][8][9] It has been shown to act synergistically with conventional antibiotics, enhancing their efficacy.[7][10]

Table 1: Minimum Inhibitory Concentrations (MICs) of Sophoraflavanone G against various bacteria.

Bacterial Strain	MIC (µg/mL)	Reference
Methicillin-resistant Staphylococcus aureus (MRSA) (10 clinical isolates)	0.5 - 8	[7]
Methicillin-resistant Staphylococcus aureus	<10	[8]
Streptococcus mutans	1.56	[9]
Fusobacterium nucleatum	1.56	[9]
Actinomyces viscosus	3.125	[9]
Streptococcus sobrinus	3.125	[9]
Porphyromonas gingivalis	>100	[9]

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of Sophoraflavanone G involves the disruption of the bacterial cell membrane integrity and biosynthesis.[8][11] It can also interfere with bacterial energy metabolism and inhibit biofilm formation.[8][11]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Sophoraflavanone G against various bacterial strains is typically determined using the broth microdilution method.

- **Preparation of Bacterial Inoculum:** Bacterial strains are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton broth for *S. aureus*, Brain Heart Infusion broth for oral bacteria). The bacterial suspension is then diluted to a standardized concentration (e.g., 5×10^5 CFU/mL).
- **Preparation of Sophoraflavanone G dilutions:** A stock solution of Sophoraflavanone G in a suitable solvent (e.g., DMSO) is prepared. Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate broth medium.

- **Inoculation and Incubation:** The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).
- **Determination of MIC:** The MIC is defined as the lowest concentration of Sophoraflavanone G that completely inhibits visible bacterial growth.

Anti-inflammatory Activity of Sophoraflavanone G

Sophoraflavanone G has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.[\[12\]](#)[\[13\]](#)[\[14\]](#) It effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[\[12\]](#)[\[13\]](#)[\[14\]](#)

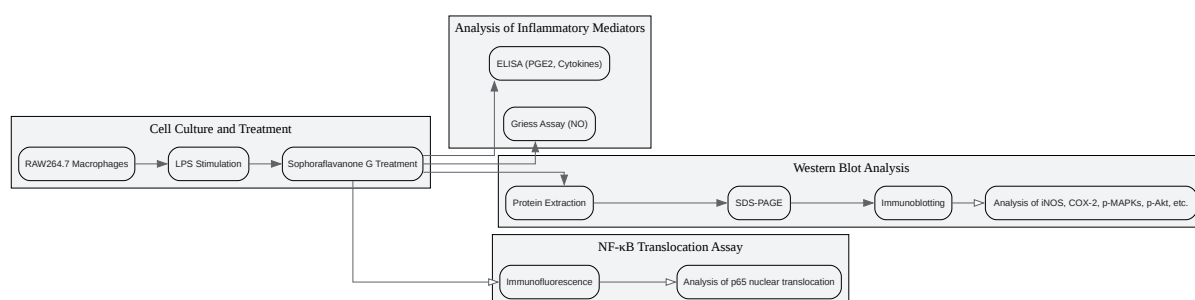
Table 2: Anti-inflammatory activity of Sophoraflavanone G in LPS-stimulated RAW264.7 macrophages.

Inflammatory Mediator	IC50 (μM)	Reference
Nitric Oxide (NO)	Not explicitly stated, but significant inhibition at 2.5-20 μM	[13]
Prostaglandin E2 (PGE2)	Not explicitly stated, but significant inhibition at 2.5-20 μM	[13]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of Sophoraflavanone G are mediated through the modulation of several key signaling pathways, including the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), Janus kinase/signal transducer and activator of transcription (JAK/STAT), and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathways.[\[12\]](#)[\[13\]](#)[\[14\]](#) It also upregulates the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) via the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[\[12\]](#)[\[14\]](#)

Experimental Workflow: Investigating the Anti-inflammatory Mechanism of Sophoraflavanone G



[Click to download full resolution via product page](#)

Caption: Workflow for studying the anti-inflammatory effects of Sophoraflavanone G.

Anticancer Activity of Sophoraflavanone G

Sophoraflavanone G has shown promising anticancer activity against various cancer cell lines, including leukemia, breast cancer, and lung cancer.[6][15][16] It induces apoptosis and inhibits cell proliferation and metastasis.[15][16]

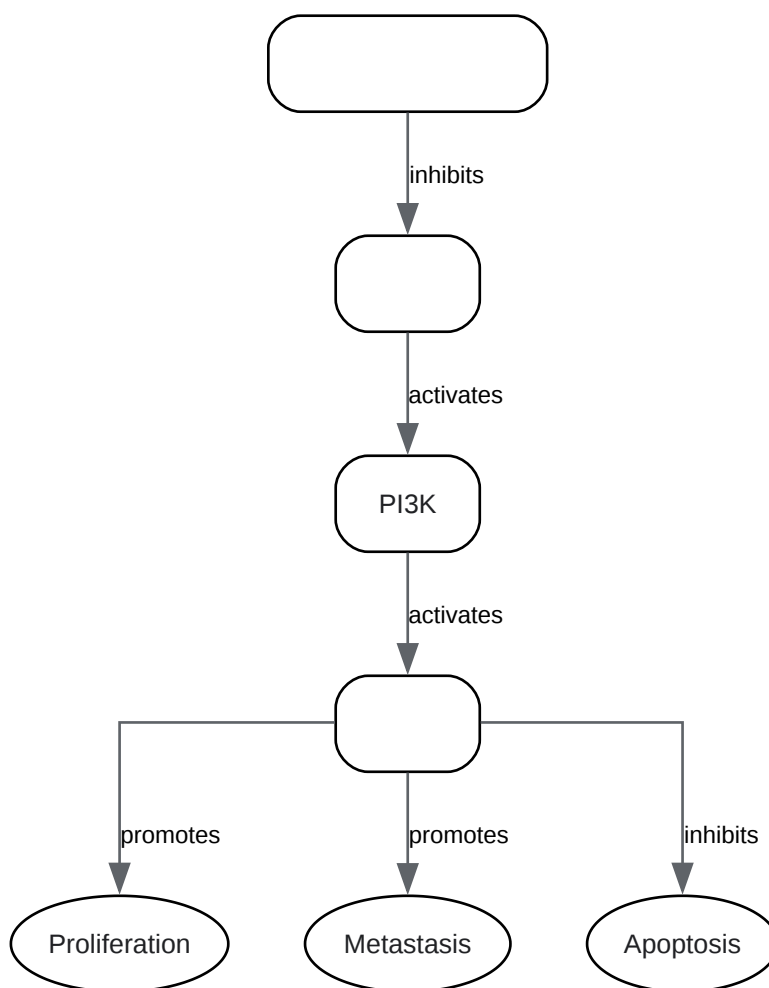
Table 3: Cytotoxic activity of Sophoraflavanone G against cancer cell lines.

Cell Line	Activity	IC50 (μM)	Reference
Triple-negative breast cancer (MDA-MB-231)	Induces apoptosis, suppresses migration and invasion	Not explicitly stated, but effective at 20-30 μM	[16]
Human leukemia (HL-60)	Induces apoptosis	Not explicitly stated, but effective at 3-30 μM	[17]

Mechanism of Anticancer Action

The anticancer effects of Sophoraflavanone G are attributed to its ability to modulate multiple signaling pathways involved in cancer cell survival and proliferation. It has been shown to target the epidermal growth factor receptor (EGFR)-PI3K-Akt signaling pathway in triple-negative breast cancer.[\[11\]](#)[\[16\]](#) It also blocks MAPK activation and induces apoptosis through the intrinsic mitochondrial pathway in human leukemia cells.[\[15\]](#)[\[17\]](#) Furthermore, Sophoraflavanone G has been identified as a novel small-molecule inhibitor of STAT signaling.[\[18\]](#)

Signaling Pathway: Sophoraflavanone G in Triple-Negative Breast Cancer



[Click to download full resolution via product page](#)

Caption: Sophoraflavanone G inhibits the EGFR/PI3K/Akt pathway in breast cancer.

Future Perspectives and Conclusion

Sophoraflavanone H represents an intriguing natural product with a complex chemical structure and potential for therapeutic development. While current research is limited, the successful total synthesis of **Sophoraflavanone H** paves the way for more in-depth biological investigations. The extensive data available for the closely related Sophoraflavanone G provides a strong rationale for exploring the antimicrobial, anti-inflammatory, and anticancer properties of **Sophoraflavanone H**.

Future research should focus on:

- Biological Screening: Comprehensive in vitro screening of **Sophoraflavanone H** against a panel of bacterial strains, cancer cell lines, and in inflammatory assay systems.
- Quantitative Analysis: Determination of key pharmacological parameters such as IC50 and MIC values.
- Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by **Sophoraflavanone H**.
- In Vivo Efficacy: Evaluation of the therapeutic potential of **Sophoraflavanone H** in relevant animal models of disease.

By leveraging the knowledge gained from Sophoraflavanone G and employing modern drug discovery platforms, the full therapeutic potential of **Sophoraflavanone H** can be unlocked, potentially leading to the development of novel and effective treatments for a range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of Sophoraflavanone H and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sophoraflavanone H | CAS:136997-68-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. Sophoraflavanone G - Wikipedia [en.wikipedia.org]
- 6. Sophoraflavanone G: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combinatorial treatment of sophoraflavanone G and rhein with ampi...: Ingenta Connect [ingentaconnect.com]
- 10. Sophoraflavanone G from sophora pachycarpa enhanced the antibacterial activity of gentamycin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sophoraflavanone G from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sophoraflavanone G Induces Apoptosis in Human Leukemia Cells and Blocks MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Sophoraflavanone H: A Technical Review and Background]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1496117#sophoraflavanone-h-literature-review-and-background]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com